3-Boc-4-ethyl-1,2,3-oxathiazolidine 2,2-dioxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
3-Boc-4-ethyl-1,2,3-oxathiazolidine 2,2-dioxide is a useful research compound. Its molecular formula is C9H17NO5S and its molecular weight is 251.30 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
3-Boc-4-ethyl-1,2,3-oxathiazolidine 2,2-dioxide, also known as (R)-tert-butyl 4-ethyl-1,2,3-oxathiazolidine-3-carboxylate 2,2-dioxide, is a heterocyclic compound with significant biological activity. It has garnered attention for its potential applications in medicinal chemistry and pharmacology. This article presents a comprehensive overview of its biological activity, including relevant case studies and research findings.
- Molecular Formula : C₉H₁₇N₀₅S
- CAS Number : 1417287-40-1
- Molecular Weight : 217.30 g/mol
The biological activity of this compound is primarily attributed to its interaction with various molecular targets in biological systems. This compound is believed to inhibit specific enzymes or receptors that are crucial for bacterial survival and proliferation.
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity against a range of pathogens. In particular, studies have focused on its effectiveness against Gram-positive bacteria.
Table 1: Antimicrobial Activity Against Gram-positive Bacteria
Bacterial Strain | Minimum Inhibitory Concentration (MIC) μg/mL |
---|---|
Staphylococcus aureus | 8 - 16 |
Streptococcus pyogenes | 32 - 64 |
Enterococcus faecalis | 16 |
Bacillus subtilis | 4 - 8 |
These findings suggest that the compound may serve as a potential lead in developing new antibiotics targeting resistant strains of bacteria.
Cytotoxicity Studies
While exploring the therapeutic potential of this compound, cytotoxicity studies have been conducted to evaluate its safety profile. The HepG2 human hepatocyte cell line was utilized to assess toxicity levels.
Table 2: Cytotoxicity Profile
Compound | IC₅₀ (μg/mL) | Selectivity Index (SI) |
---|---|---|
3-Boc-4-ethyl oxathiazolidine | 24.71 | 3.08 |
The selectivity index indicates that while the compound demonstrates antimicrobial properties, it also possesses a level of toxicity towards human cells. Further optimization of the molecule may enhance its therapeutic window.
Study on Derivatives
A recent study investigated various derivatives of oxathiazolidines to enhance their antibacterial properties. The incorporation of different substituents significantly improved their activity against multidrug-resistant strains of Staphylococcus aureus. The derivatives exhibited MIC values significantly lower than those of the parent compounds.
Research on Mechanisms
Another research effort focused on elucidating the mechanism by which these compounds exert their antibacterial effects. Molecular docking studies revealed that the oxathiazolidine ring structure interacts with key active sites on bacterial enzymes involved in cell wall synthesis.
Eigenschaften
IUPAC Name |
tert-butyl 4-ethyl-2,2-dioxooxathiazolidine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO5S/c1-5-7-6-14-16(12,13)10(7)8(11)15-9(2,3)4/h7H,5-6H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGMWNSRIFDGQIH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1COS(=O)(=O)N1C(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.